

4-(Chloromethyl)phenylacetic acid molecular weight and formula

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Compound of Interest

Compound Name: *4-(Chloromethyl)phenylacetic acid*

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An In-depth Technical Guide to **4-(Chloromethyl)phenylacetic Acid**: A Core Building Block in Targeted Protein Degradation

Abstract

4-(Chloromethyl)phenylacetic acid has emerged as a pivotal bifunctional molecule in modern medicinal chemistry, primarily serving as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a nucleophilic-receptive chloromethyl group and a carboxyl group amenable to standard coupling chemistries, allows for the strategic connection of a target protein ligand to an E3 ubiquitin ligase ligand. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and core applications, with a focus on its instrumental role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis and subsequent conjugation are provided to enable researchers to effectively utilize this key building block.

Core Molecular Profile and Physicochemical Properties

4-(Chloromethyl)phenylacetic acid is an off-white solid at room temperature. Its bifunctional nature, stemming from the carboxylic acid and the reactive benzyl chloride moieties, dictates its chemical behavior and utility as a molecular scaffold. The correct Chemical Abstracts Service (CAS) number for this compound is 56066-91-2.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
IUPAC Name	2-[4-(chloromethyl)phenyl]acetic acid	[1]
CAS Number	56066-91-2	[1] [3] [4]
Molecular Formula	C ₉ H ₉ ClO ₂	[1] [3] [4]
Molecular Weight	184.62 g/mol	[3] [4] [5]
Canonical SMILES	C1=CC(=CC=C1CC(=O)O)CCl	[1]
InChIKey	GJNNLILROAPGRC-UHFFFAOYSA-N	[1]
Storage	Inert atmosphere, 2-8°C	[6]

Spectroscopic Characterization

Precise structural confirmation is critical for synthetic intermediates. While commercial suppliers indicate the availability of spectroscopic data, experimental ¹H and ¹³C NMR spectra for **4-(Chloromethyl)phenylacetic acid** are not readily found in peer-reviewed literature or public spectral databases. The data presented below are predicted values based on standard computational models and serve as a reference for researchers. Experimental verification is strongly recommended upon synthesis or acquisition.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~11-12	1H, broad singlet (COOH)
~7.35-7.45	4H, multiplet (Ar-H)
~4.55-4.65	2H, singlet (CH ₂ Cl)
~3.60-3.70	2H, singlet (CH ₂ COOH)

Note: Predicted shifts are estimates. Actual shifts will be influenced by solvent and concentration.

Synthesis and Purification

The synthesis of **4-(chloromethyl)phenylacetic acid** can be efficiently achieved via the radical chlorination of the corresponding methyl-substituted precursor, 4-methylphenylacetic acid. This method offers a direct route that avoids the harsher conditions of some alternative multi-step syntheses.

Experimental Protocol: Synthesis via Radical Chlorination

This protocol is adapted from the methodology described in European Patent EP 1072580 B1.
[7]

Materials:

- 4-Methylphenylacetic acid
- Monochlorobenzene (solvent)
- Chlorine gas (Cl₂)
- Nitrogen gas (N₂)
- High-pressure mercury lamp (for radical initiation)
- Reaction flask equipped with a gas inlet, reflux condenser, stirrer, and thermometer

Procedure:

- Reaction Setup: In a 200 mL flask, charge 4-methylphenylacetic acid (30 g) and monochlorobenzene (90 g).
- Inerting: Purge the system with nitrogen gas to remove oxygen.

- Reaction Conditions: While stirring, control the internal reaction temperature to a range of 20-50°C.
- Chlorination: Begin irradiation with the high-pressure mercury lamp to initiate the radical reaction. Introduce chlorine gas into the reaction mixture at a controlled rate.
- Monitoring: Monitor the reaction's progress using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material and the formation of the desired product.
- Work-up: Upon completion, cease the chlorine gas flow and turn off the lamp. Cool the reaction solution to approximately 20°C.
- Isolation: The product, **4-(chloromethyl)phenylacetic acid**, will precipitate from the solution. Collect the solid by filtration.
- Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove residual solvent and by-products. For higher purity, the product can be recrystallized from a suitable solvent system.

Causality: The use of a radical initiator (UV light) and chlorine gas selectively promotes chlorination at the benzylic methyl group over electrophilic aromatic substitution on the phenyl ring.^[7] Maintaining a moderate temperature (20-50°C) helps control the reaction rate and minimizes the formation of dichlorinated and other by-products.^[7]

Core Application in Drug Discovery: The PROTAC Linker

The primary and most significant application of **4-(chloromethyl)phenylacetic acid** is as a bifunctional linker in the construction of PROTACs.^{[8][9]} PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.^{[4][8]}

A PROTAC molecule consists of three components:

- A ligand for the target protein (POI - Protein of Interest).

- A ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).
- A linker that covalently connects the two ligands.

4-(Chloromethyl)phenylacetic acid serves as a foundational piece of the linker. Its two functional groups allow for sequential or orthogonal conjugation to the other components.

- The carboxylic acid is typically activated and reacted with an amine or alcohol on one of the ligands to form a stable amide or ester bond.
- The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution (S_N2) with a nucleophile (e.g., an amine, thiol, or alcohol) on the other ligand.[10]



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Caption: Structure of a PROTAC using **4-(chloromethyl)phenylacetic acid** as a linker.

Experimental Protocols: Application as a Linker

The dual functionality of **4-(chloromethyl)phenylacetic acid** allows for versatile conjugation strategies. Below are two representative, self-validating protocols demonstrating the independent reactivity of each functional group.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the coupling of the carboxylic acid moiety to a generic primary amine using a standard peptide coupling agent, HATU.

Materials:

- **4-(Chloromethyl)phenylacetic acid** (1.0 eq)
- Primary amine hydrochloride ($R-NH_2 \cdot HCl$, 1.1 eq)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
- DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

- Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve **4-(chloromethyl)phenylacetic acid** in anhydrous DMF.
- Addition of Reagents: Add the primary amine hydrochloride salt, followed by DIPEA. Stir the solution for 5 minutes at room temperature.
- Activation: Add HATU to the mixture in one portion.
- Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.
- Quenching & Extraction: Pour the reaction mixture into water and extract three times with EtOAc.
- Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The carboxylic acid is not sufficiently electrophilic to react directly with an amine.^[11] HATU acts as a coupling reagent by activating the carboxyl group, forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form a stable amide bond.^[12] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and the acidic by-products of the reaction.

Protocol 2: Nucleophilic Substitution at the Chloromethyl Group

This protocol details the reaction of the chloromethyl group with a generic thiol nucleophile to form a thioether linkage.

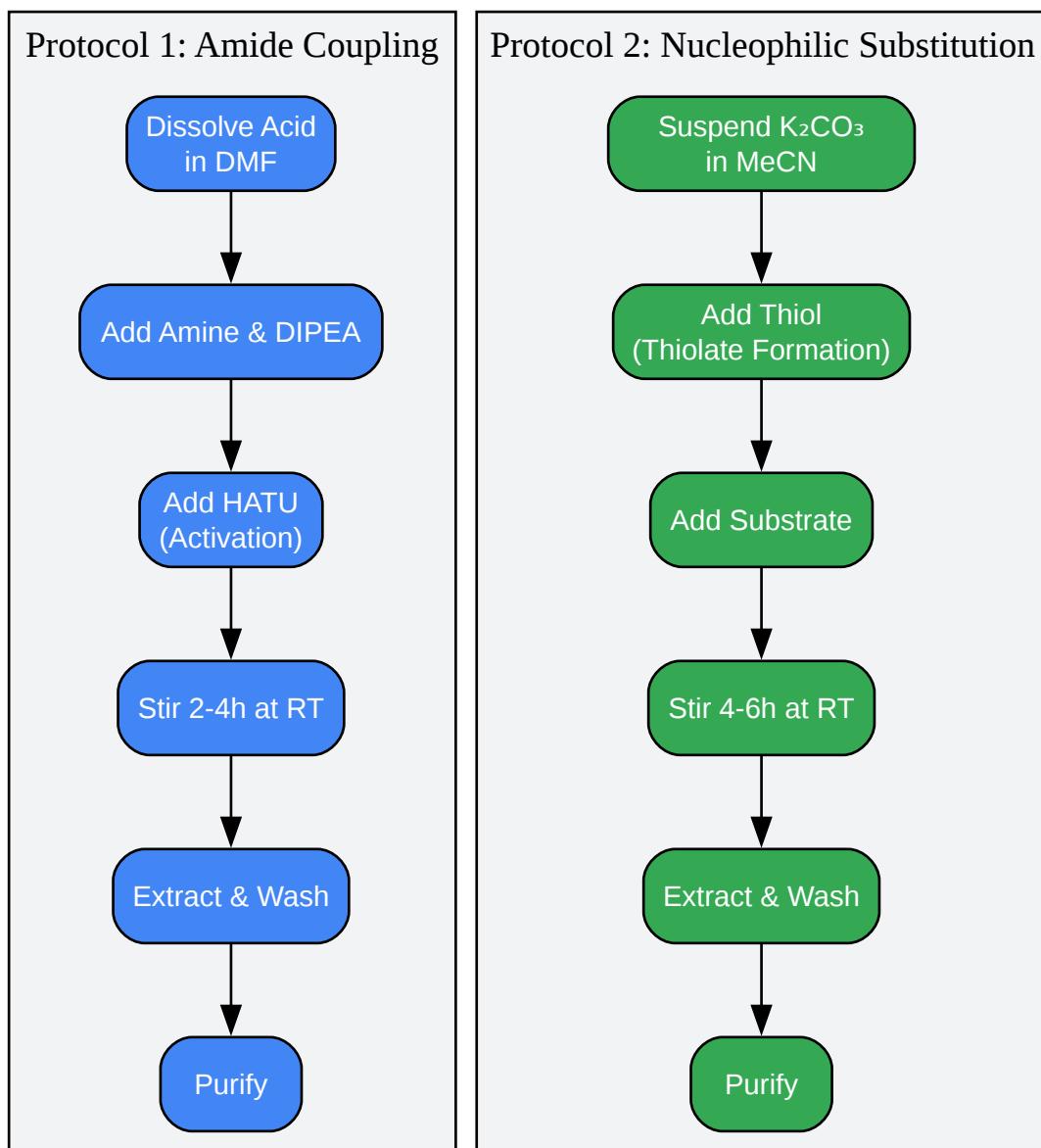
Materials:

- **4-(Chloromethyl)phenylacetic acid** (1.0 eq)
- Thiol (R-SH, 1.1 eq)
- Potassium carbonate (K_2CO_3 , 1.5 eq)
- Anhydrous Acetonitrile (MeCN) or DMF
- Dichloromethane (DCM), water, brine

Procedure:

- **Base Suspension:** In a round-bottom flask, suspend K_2CO_3 in anhydrous MeCN.
- **Thiolate Formation:** Add the thiol to the suspension and stir for 15 minutes at room temperature to generate the thiolate nucleophile in situ.
- **Substrate Addition:** Add a solution of **4-(chloromethyl)phenylacetic acid** in MeCN to the reaction mixture.
- **Reaction:** Stir the reaction at room temperature for 4-6 hours, or gently heat to 40-50°C to increase the rate. Monitor completion by TLC or LC-MS.
- **Work-up:** Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- **Extraction:** Partition the residue between DCM and water. Separate the layers.
- **Washing & Isolation:** Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate to yield the crude product.

- Purification: Purify the product by flash column chromatography.



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Caption: Experimental workflows for the dual functionalization of the linker.

Safety and Handling

4-(Chloromethyl)phenylacetic acid is a reactive chemical intermediate and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Hazard Class	GHS Statement
Pictograms	GHS06 (Toxic), GHS07 (Irritant)
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed.[13] H315: Causes skin irritation.[13] H317: May cause an allergic skin reaction.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

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